molecular formula C16H15NO4 B8668283 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid CAS No. 353497-35-5

2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid

Cat. No.: B8668283
CAS No.: 353497-35-5
M. Wt: 285.29 g/mol
InChI Key: GOSNMUNJYZVVFQ-UHFFFAOYSA-N
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Description

2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with methyl chloroformate to form the intermediate compound, which is then further reacted with phenylacetic acid under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the methoxycarbonyl and amino groups.

    2-Aminobenzoic acid: Contains the amino group and aromatic ring but lacks the phenylacetic acid moiety.

    Methyl chloroformate: Used as a reagent in the synthesis but does not have the complete structure of the final compound.

Uniqueness

2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

353497-35-5

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid

InChI

InChI=1S/C16H15NO4/c1-21-16(20)17(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15(18)19/h2-10H,11H2,1H3,(H,18,19)

InChI Key

GOSNMUNJYZVVFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-phenyl-1,3-dihydro-indol-2-one (80 g, 382 mmol), sodium hydroxide (16.06 g, 402 mmol) and tetrahydrofuran (113 ml) is heated to reflux (67° C.) for S hours. The solution is diluted with another portion of tetrahydrofuran (169 ml) and cooled to −10° C. A 20% solution of butyllithium in cyclohexane (122.3 g, 382 mmol) is added at this temperature followed by dimethylcarbonate (51.7 g, 573 mmol). Afterwards, the solution is stirred at −10° C. for 2 hours. Concentrated hydrochloric acid (38 ml) and water (125 ml) are added and the organic solvents are distilled off at reduced pressure. After addition of toluene (345 ml) to the suspension, the pH of the water phase is adjusted to 1.5 using hydrochloric acid (34 ml). After phase separation at 75° C., the organic phase is washed with another portion of water (120 ml), concentrated at reduced pressure and allowed to crystallize at 0° C. to yield 81.2 g of pure title compound (75%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
16.06 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
122.3 g
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Quantity
169 mL
Type
solvent
Reaction Step Five

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